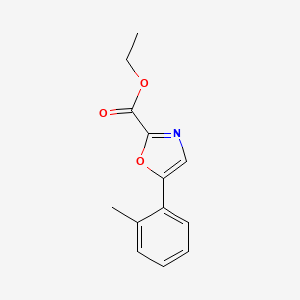

Ethyl 5-(o-tolyl)oxazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(2-methylphenyl)-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)12-14-8-11(17-12)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEUFLZAMYFYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(o-tolyl)oxazole-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

This compound features an oxazole ring with a carboxylate group and an o-tolyl substituent. The presence of the oxazole moiety is significant as it is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of oxazole derivatives, including this compound.

Minimum Inhibitory Concentrations (MIC)

A review highlighted the antimicrobial efficacy of various oxazole derivatives against different microbial strains. The following table summarizes MIC values for selected compounds:

| Compound | MIC (µg/ml) against Microorganisms |

|---|---|

| Candida albicans | |

| This compound | 1.6 |

| Reference Drug (Amoxicillin) | 0.8 |

This data indicates that this compound exhibits promising antimicrobial activity, particularly against Candida species and common bacterial pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies.

Case Study: Cell Line Evaluation

In one study, the compound was tested against several human cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer (Colo-205). The results indicated that this compound exhibited significant cytotoxic effects with IC50 values ranging from to , demonstrating its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific biological targets, such as enzymes or receptors involved in microbial resistance or cancer proliferation.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.

- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(o-tolyl)oxazole-2-carboxylate serves as a crucial building block in the development of pharmaceutical compounds. Its structural features allow for modifications that can lead to derivatives with enhanced biological activities.

- Antimicrobial Activity : Studies indicate that derivatives of this compound possess significant antimicrobial properties, potentially disrupting bacterial cell wall synthesis or interfering with DNA replication.

- Anticancer Potential : Research has shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 and A549. The mechanism often involves modulation of apoptotic pathways, such as upregulation of p53 and activation of caspase-3.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for constructing more complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The o-tolyl group can be substituted with other nucleophiles.

- Oxidation and Reduction : The oxazole ring can be modified to produce different derivatives.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Anticancer Efficacy

A study demonstrated that substituted oxazoles exhibited IC50 values in sub-micromolar concentrations against various cancer cell lines. This compound showed promising results in inducing apoptosis in MCF-7 cells, comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Studies

In vitro assays indicated that derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall integrity and inhibition of DNA synthesis.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below compares ethyl 5-(o-tolyl)oxazole-2-carboxylate with structurally related compounds, highlighting substituent variations and their implications:

Key Research Findings

- Substituent Position Matters : Ortho-substituted derivatives (e.g., o-tolyl) exhibit steric effects that can either enhance target selectivity or reduce binding efficiency compared to para-substituted analogs .

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) improves solubility, while chloro (electron-withdrawing) enhances electrophilic reactivity for covalent inhibition .

- Synthetic Challenges : Low yields (e.g., 18% in iodine-mediated cyclization ) highlight the need for optimized protocols, such as flow chemistry or photochemical methods .

Preparation Methods

Copper(I)-Catalyzed Tandem Synthesis

One of the prominent methods for synthesizing Ethyl 5-(o-tolyl)oxazole-2-carboxylate involves a copper(I)-catalyzed tandem reaction. This method uses ethyl isocyanoacetate and o-tolualdehyde as key starting materials.

- The reaction is catalyzed by copper(I) bromide (CuBr) in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane).

- The solvent is dry dimethylformamide (DMF).

- The reaction is conducted under an oxygen atmosphere (balloon pressure).

- After completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

- The organic layer is dried over anhydrous sodium sulfate and purified by silica gel column chromatography.

- The method typically affords the product in approximately 80% yield.

- The product purity and identity are confirmed by spectral data matching literature values.

| Parameter | Details |

|---|---|

| Catalyst | CuBr (0.25 equiv) |

| Base | DABCO (0.5 equiv) |

| Solvent | Dry DMF |

| Temperature | Ambient to mild heating |

| Atmosphere | Oxygen (balloon pressure) |

| Work-up | Water quench, EtOAc extraction |

| Purification | Silica gel chromatography (EA:PE = 1:4) |

| Yield | ~80% |

This copper(I)-catalyzed approach is versatile and has been applied to synthesize a range of substituted oxazoles including this compound.

Alkaline Hydrolysis Followed by Cyclization

Another approach involves initial alkaline hydrolysis of an ethyl ester precursor, which facilitates the formation of the oxazole ring.

- The starting compound, an ethyl ester with appropriate substituents, is treated with 1 N potassium hydroxide (KOH) in ethanol at 0°C.

- The reaction mixture is stirred briefly (about 20 minutes) to promote hydrolysis.

- Acidification with 1 N hydrochloric acid (HCl) follows.

- Extraction with diethyl ether, washing, drying, and solvent removal yield the crude product.

- Purification by silica gel chromatography (n-hexane:Et2O = 1:5) affords the oxazole product.

Yields and Product Characteristics:

- The yield for this cyclization step is high, approximately 93%.

- The product is typically obtained as a yellow oil or crystalline solid depending on substituents.

| Parameter | Details |

|---|---|

| Base | 1 N KOH in EtOH |

| Temperature | 0°C |

| Reaction time | 20 minutes |

| Acidification | 1 N HCl |

| Extraction solvent | Diethyl ether |

| Purification | Silica gel chromatography (n-hexane:Et2O = 1:5) |

| Yield | ~93% |

This method emphasizes the importance of the hydrolysis step in ring formation and is suitable for preparing 2,4,5-trisubstituted oxazoles including this compound derivatives.

Multi-Step Synthesis via Oxazole Precursors and Functional Group Transformations

A more complex synthetic route involves preparing oxazole intermediates followed by functional group modifications such as alkylation, acylation, and ester hydrolysis.

- Preparation of 2-substituted-4-chloromethyl-5-methyloxazoles via treatment of aldehydes with diacetyl monoxime and subsequent chlorination.

- Reduction of ester groups to alcohols and conversion to methanesulfonates.

- Alkylation of tetrahydroisoquinoline derivatives with oxazole methanesulfonates under basic conditions.

- Removal of protecting groups and acylation to yield desired substituted oxazoles.

- Hydrolysis of ester groups with aqueous lithium hydroxide (LiOH) to obtain carboxylates.

| Step | Reagents/Conditions |

|---|---|

| Oxazole N-oxide formation | Aldehyde + HCl gas + diacetyl monoxime |

| Chlorination | Phosphorous oxychloride (POCl3) |

| Reduction | LiAlH4 or NaBH4 |

| Methanesulfonylation | Methanesulfonyl chloride (MsCl) |

| Alkylation | K2CO3, tetraethylammonium fluoride hydrate, toluene |

| Deprotection | HCl/HCO2H |

| Acylation | Carboxylic acids + EDC·HCl or acyl chlorides + Et3N |

| Ester Hydrolysis | Aqueous LiOH, THF-MeOH |

This multi-step approach allows for fine control over substitution patterns and is applicable for synthesizing this compound as part of a broader class of oxazole derivatives.

Patented Processes for Trisubstituted Oxazoles

Patent literature describes processes for synthesizing trisubstituted oxazoles, including this compound, focusing on efficient, scalable methods.

- Use of specific starting materials such as isocyanoacetates and aromatic aldehydes.

- Catalytic systems involving transition metals or organocatalysts.

- Controlled reaction conditions to favor regioselective cyclization.

- Purification steps optimized for industrial scale.

Though detailed experimental conditions are proprietary, these processes emphasize:

| Aspect | Description |

|---|---|

| Catalyst | Transition metal catalysts (e.g., Cu, Pd) |

| Reaction type | Cyclization, tandem synthesis |

| Scale | Suitable for industrial production |

| Purification | Crystallization, chromatography |

These patented methods provide a foundation for commercial synthesis of this compound and related compounds.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Copper(I)-Catalyzed Tandem | CuBr, DABCO, dry DMF, O2 atmosphere | ~80 | Efficient, mild conditions |

| Alkaline Hydrolysis & Cyclization | 1 N KOH in EtOH, 0°C, acid work-up | ~93 | Emphasizes hydrolysis step |

| Multi-Step Functionalization | POCl3, LiAlH4, MsCl, K2CO3, EDC·HCl, LiOH | Variable | Allows diverse substitution patterns |

| Patented Industrial Process | Transition metal catalysts, controlled cyclization | Not specified | Scalable, optimized for production |

Research Findings and Considerations

- The copper(I)-catalyzed method offers a straightforward one-pot synthesis with good yields and mild conditions, making it attractive for laboratory synthesis.

- Alkaline hydrolysis is a critical step in ring closure for oxazole formation, highlighting the importance of reaction pH and temperature control.

- Multi-step routes provide structural versatility but require careful purification and intermediate handling.

- Patented processes indicate ongoing industrial interest and optimization for large-scale synthesis.

- Spectroscopic data (NMR, IR, MS) consistently confirm the structure and purity of this compound across methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.